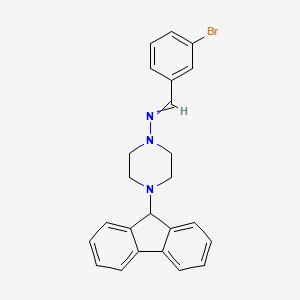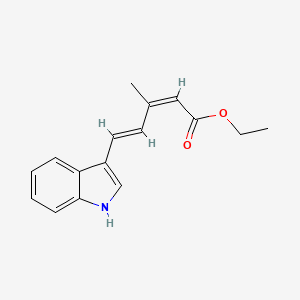
N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine
Descripción general
Descripción
N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine, also known as BBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess a number of interesting properties, including its ability to interact with certain biological systems and its potential as a tool for investigating various physiological and biochemical processes.
Mecanismo De Acción
N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine is believed to exert its effects through the interaction with certain receptors in the brain, including the dopamine and serotonin receptors. This interaction can lead to changes in the levels of these neurotransmitters in the brain, which can in turn affect various physiological and biochemical processes.
Biochemical and Physiological Effects:
N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine has been found to have a number of interesting biochemical and physiological effects, including its ability to modulate the activity of certain enzymes and to affect the levels of various neurotransmitters in the brain. This compound has also been found to have potential applications in the treatment of cancer, due to its ability to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine in scientific research is its ability to interact with certain biological systems in a highly specific manner. This can make it a valuable tool for investigating various physiological and biochemical processes. However, one of the limitations of using N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine. One area of interest is in the development of novel therapeutic agents based on the structure of N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine, which could have potential applications in the treatment of a variety of diseases. Another area of interest is in the development of new methods for synthesizing N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine, which could lead to more efficient and cost-effective production of this compound. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine and its potential applications in a variety of scientific fields.
Aplicaciones Científicas De Investigación
N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research has been in the field of neuroscience, where N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)-1-piperazinamine has been found to interact with certain receptors in the brain and to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrN3/c25-19-7-5-6-18(16-19)17-26-28-14-12-27(13-15-28)24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,16-17,24H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKHDOFNDAMKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromobenzylidene)-4-(9H-fluoren-9-yl)piperazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-butoxy-3-methoxybenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B3750955.png)
![4-[3-mercapto-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B3750959.png)

![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B3750982.png)

![N-[1-(anilinocarbonyl)-2-(5-nitro-2-furyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3750991.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3751006.png)


![4-{4-(4-bromophenyl)-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3751049.png)
![2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethyldithiocarbamate](/img/structure/B3751050.png)
![2-methoxy-4-{[2-(3-nitrophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B3751063.png)
![3-(1,3-benzodioxol-5-yl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3751069.png)